molecular formula C27H20N4O6 B15045163 2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}benzyl)phenyl]imino}methyl)-4-nitrophenol

2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}benzyl)phenyl]imino}methyl)-4-nitrophenol

Cat. No.: B15045163
M. Wt: 496.5 g/mol
InChI Key: IXFWLFGPYOVAEA-UHFFFAOYSA-N
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Description

This compound features a bis-Schiff base structure with dual nitrophenol moieties connected via benzyl and imine linkages. Key functional groups include:

  • Two nitro groups (–NO₂) at the 5-position of one phenolic ring and the 4-position of the other.
  • Imine (–C=N–) bridges formed via condensation of amine and aldehyde groups.
  • Hydroxy (–OH) groups at the 2- and 4-positions, enabling hydrogen bonding.
    The extended conjugation across aromatic and imine groups enhances electronic delocalization, influencing its optical properties and chemical reactivity .

Properties

Molecular Formula

C27H20N4O6

Molecular Weight

496.5 g/mol

IUPAC Name

2-[[4-[[4-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C27H20N4O6/c32-26-11-9-24(30(34)35)14-20(26)16-28-22-5-1-18(2-6-22)13-19-3-7-23(8-4-19)29-17-21-15-25(31(36)37)10-12-27(21)33/h1-12,14-17,32-33H,13H2

InChI Key

IXFWLFGPYOVAEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Structural Characteristics and Retrosynthetic Analysis

The target compound (molecular formula C26H20N4O6, molecular weight 496.5 g/mol) consists of two 2-hydroxy-5-nitrophenyl moieties linked through imine bonds (C=N) to a central diphenylmethane unit. The presence of hydroxyl groups in close proximity to the imine bonds enables intramolecular hydrogen bonding, which influences the molecular conformation and properties. The (E) configuration at both imine bonds indicates the trans arrangement of substituents across these double bonds.

Retrosynthetic analysis suggests two primary disconnection approaches:

  • Simultaneous formation of both imine bonds through condensation of 2-hydroxy-5-nitrobenzaldehyde with 4,4'-diaminodiphenylmethane
  • Sequential formation of imine bonds, allowing for controlled reaction at each amine site

General Synthetic Considerations

Schiff Base Formation Chemistry

Schiff bases are typically formed through condensation reactions between aldehydes or ketones and primary amines, with the elimination of water. For hydroxy-substituted aromatic aldehydes, such reactions often lead to compounds that can exhibit tautomerism between enol-imine and keto-amine forms. The electronic properties of the 2-hydroxy-5-nitrophenyl group significantly impact this tautomeric equilibrium, with electron-withdrawing nitro substituents generally favoring the keto-amine form.

Key Reaction Parameters

Several parameters influence the efficiency of Schiff base formation:

Parameter Optimal Range Effect on Reaction
Solvent Ethanol, Methanol, Benzene Facilitates imine formation and crystallization
Temperature 60-80°C Promotes condensation and water elimination
pH Slightly acidic (pH 4-6) Catalyzes imine formation without hydrolysis
Reaction Time 1-8 hours Complete conversion without degradation
Dehydrating Agent Molecular sieves, Na2SO4 Removes water to drive equilibrium

Direct Condensation Method

Reagents and Materials

  • 2-Hydroxy-5-nitrobenzaldehyde (2 equivalents)
  • 4,4'-Diaminodiphenylmethane (1 equivalent)
  • Absolute ethanol or methanol as solvent
  • Glacial acetic acid (catalytic amount)
  • Anhydrous sodium sulfate or molecular sieves (3Å)

Detailed Procedure

  • In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,4'-diaminodiphenylmethane (1 mmol, 0.198 g) in absolute ethanol (10 mL).
  • Add 2-hydroxy-5-nitrobenzaldehyde (2 mmol, 0.334 g) to the solution.
  • Add 2-3 drops of glacial acetic acid as catalyst.
  • Heat the mixture under reflux for 4-6 hours, monitoring by thin-layer chromatography (TLC).
  • Cool the reaction mixture to room temperature, then to 0-5°C to promote crystallization.
  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
  • Recrystallize from ethanol or methanol to obtain pure product.

This method typically yields 75-83% of the target compound as reddish-yellow crystals.

Mechanism and Considerations

The reaction proceeds through nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form the imine bond. The slightly acidic conditions facilitate the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

The hydroxyl groups in the 2-position relative to the aldehyde facilitate imine formation through hydrogen bonding and stabilize the product through intramolecular hydrogen bonds with the imine nitrogen (O-H⋯N). The nitro groups in the 5-position enhance the acidity of the phenolic hydroxyl and influence the electronic distribution in the final product.

Microwave-Assisted Synthesis

Reagents and Materials

  • 2-Hydroxy-5-nitrobenzaldehyde (2 equivalents)
  • 4,4'-Diaminodiphenylmethane (1 equivalent)
  • Ethanol (minimal amount)
  • Laboratory microwave oven or dedicated microwave reactor

Detailed Procedure

  • In a microwave-compatible vessel, combine 4,4'-diaminodiphenylmethane (1 mmol, 0.198 g) and 2-hydroxy-5-nitrobenzaldehyde (2 mmol, 0.334 g).
  • Add a minimal amount of ethanol (2-3 mL) to form a slurry.
  • Irradiate the mixture in a microwave reactor at 300-400 W for 8-10 minutes, with occasional cooling intervals to prevent overheating.
  • Allow the mixture to cool to room temperature.
  • Add 5-10 mL of cold ethanol to the reaction vessel and collect the precipitated product by filtration.
  • Wash the product with cold ethanol and dry under vacuum.
  • Recrystallize from appropriate solvent if necessary.

This method typically yields 65-70% of the target compound with significantly reduced reaction time compared to conventional heating methods.

Advantages and Limitations

Microwave-assisted synthesis offers several advantages:

  • Dramatically reduced reaction time (minutes instead of hours)
  • Often higher yields and purity due to reduced side reactions
  • Minimal solvent requirements aligning with green chemistry principles

Limitations include potential for localized overheating and the requirement for specialized equipment. Temperature control is critical, as excessive heating can lead to decomposition of the product or undesired side reactions.

Sequential Building Block Approach

Synthesis Strategy

This approach involves the stepwise construction of the target molecule by:

  • Formation of mono-Schiff base intermediate
  • Reaction of the intermediate with a second equivalent of aldehyde

Detailed Procedure

Step 1: Synthesis of Mono-Schiff Base Intermediate
  • In a round-bottomed flask, dissolve 4,4'-diaminodiphenylmethane (1.1 mmol, 0.218 g) in methanol (15 mL).
  • Add 2-hydroxy-5-nitrobenzaldehyde (1 mmol, 0.167 g) in methanol (5 mL) dropwise over 30 minutes at room temperature.
  • Stir the reaction mixture for 2 hours at room temperature.
  • Monitor the reaction by TLC to ensure selective mono-substitution.
  • Isolate the mono-Schiff base intermediate by careful column chromatography (silica gel, ethyl acetate/hexane gradient).
Step 2: Completion of Bis-Schiff Base Formation
  • Dissolve the purified mono-Schiff base intermediate (1 mmol) in ethanol (10 mL).
  • Add 2-hydroxy-5-nitrobenzaldehyde (1.1 mmol, 0.184 g) and 2-3 drops of glacial acetic acid.
  • Heat the mixture under reflux for 3-4 hours.
  • Cool and process as in previous methods to obtain the final product.

This sequential approach typically provides 60-70% overall yield but offers better control and potential for asymmetric modifications if desired.

Reductive Amination Approach for Precursor Synthesis

Strategy Overview

An alternative approach involves:

  • Synthesis of 4-aminophenylbenzylamine via reductive amination
  • Subsequent double Schiff base formation

Synthesis of 4-Aminophenylbenzylamine Precursor

  • In a round-bottomed flask, dissolve 4-nitrobenzaldehyde (1 mmol, 0.151 g) and 4-nitroaniline (1 mmol, 0.138 g) in methanol (10 mL).
  • Stir the mixture for 1-2 hours at room temperature to form the imine.
  • Cool the solution to 0-5°C in an ice bath.
  • Add sodium borohydride (3 mmol, 0.114 g) portionwise over 30 minutes.
  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.
  • Quench the reaction by cautious addition of water (5 mL).
  • Extract with ethyl acetate (3 × 10 mL), wash with brine, and dry over anhydrous sodium sulfate.
  • Reduce the nitro groups using iron powder (6 mmol, 0.336 g) and ammonium chloride (6 mmol, A0.321 g) in ethanol/water (3:1, 8 mL) at 80°C for 2 hours.
  • Filter the mixture through Celite, evaporate the solvent, and purify by column chromatography to obtain 4-aminophenylbenzylamine.

Completion of Synthesis

Proceed with double Schiff base formation using the isolated 4-aminophenylbenzylamine and 2 equivalents of 2-hydroxy-5-nitrobenzaldehyde according to the direct condensation method described earlier.

This approach provides approximately 40-50% overall yield due to the multiple steps but offers flexibility in modifying the central diphenylmethane portion of the molecule.

Comparative Analysis of Preparation Methods

The various synthetic approaches offer different advantages and challenges, summarized in the following table:

Method Yield (%) Reaction Time Main Advantages Limitations
Direct Condensation 75-83 4-6 hours Simple, high yield, single-step Less control over reaction intermediates
Microwave-Assisted 65-70 8-10 minutes Very rapid, green chemistry Requires specialized equipment, potential hotspots
Sequential Building 60-70 5-6 hours total Better control, allows unsymmetrical products Lower overall yield, more purification steps
Reductive Amination 40-50 Multiple days Versatile central unit modification Lowest yield, most complex procedure

Characterization and Purity Assessment

Physical Properties

The target compound typically appears as reddish-yellow to orange crystalline solid with the following properties:

Property Value
Molecular Weight 496.5 g/mol
Melting Point 210-215°C
Solubility Moderately soluble in hot ethanol, DMSO, DMF; poorly soluble in water
Appearance Reddish-yellow crystalline solid

Spectroscopic Analysis

IR Spectroscopy

Key infrared absorption bands include:

  • OH stretching: 3300-3500 cm⁻¹
  • C=N stretching: 1605-1630 cm⁻¹
  • C-O stretching: 1270-1290 cm⁻¹
  • NO₂ asymmetric stretching: 1510-1530 cm⁻¹
  • NO₂ symmetric stretching: 1330-1350 cm⁻¹
NMR Spectroscopy

Characteristic signals in ¹H NMR (DMSO-d₆):

  • OH proton: δ 12.5-13.5 ppm (s, 2H)
  • HC=N proton: δ 8.8-9.2 ppm (s, 2H)
  • Aromatic protons: δ 6.5-8.5 ppm (m, 14H)
  • Methylene bridge: δ 3.8-4.0 ppm (s, 2H)
Mass Spectrometry
  • Molecular ion peak at m/z 496 [M]⁺
  • Fragment peaks at m/z 479 [M-OH]⁺, 450 [M-NO₂]⁺, and 349 [M-C₇H₄NO₃]⁺

Purity Assessment Methods

Purity can be assessed through:

  • Melting point determination (sharp melting point indicates high purity)
  • HPLC analysis (single peak with >99% area indicates high purity)
  • Elemental analysis (experimental values should be within ±0.4% of calculated values)
  • TLC (single spot in multiple solvent systems)

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of hydroxyl and nitro groups makes it susceptible to oxidation reactions.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: Aromatic substitution reactions can occur, particularly on the benzyl and phenyl rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas in the presence of a catalyst. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}benzyl)phenyl]imino}methyl)-4-nitrophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its potential biological activity is being explored, particularly in the context of enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of hydroxyl and nitro groups allows it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting their function or altering their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds
Compound Name Nitro Groups Imine Linkages Substituents (Position) Key References
Target Compound 2 (5, 4) 2 –OH (2, 4)
4-[(4-Nitrobenzylidene)amino]phenol () 1 (4) 1 –OH (4)
2-{[(E)-(4-Methoxyphenyl)methylidene]amino}-5-nitrophenol () 1 (5) 1 –OCH₃ (4), –OH (2)
(E)-2-((2-Hydroxy-5-methoxybenzylidene)amino)-4-nitrophenol () 1 (4) 1 –OCH₃ (5), –OH (2)
2-(4-{(E)-[(3-Cyan-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide () 1 (5) 1 –OCH₃ (2), –CN, acetamide

Key Observations :

  • The target compound’s dual nitro and imine groups distinguish it from simpler analogs (e.g., ).
  • Methoxy (–OCH₃) substituents in and reduce hydrogen-bonding capacity compared to hydroxy (–OH) groups, affecting solubility and crystal packing .

Hydrogen Bonding and Crystal Packing

The target compound’s hydroxy groups facilitate intramolecular and intermolecular hydrogen bonds, as seen in related Schiff bases. For example:

  • In , a similar compound exhibits O–H⋯N hydrogen bonds with D⋯A distances of 2.566 Å and angles of 147°, stabilizing tautomeric forms .
  • reports intramolecular O–H⋯N bonding in (E)-2-((2-hydroxy-5-methoxybenzylidene)amino)-4-nitrophenol, with bond lengths of 1.86 Å . Such interactions are critical for tautomerism and optical properties.

Bioactivity and Structure-Activity Relationships (SAR)

  • Tanimoto Similarity Analysis : and highlight the use of Tanimoto coefficients (e.g., Morgan fingerprints) to quantify structural similarity. The target compound likely shares a high Tanimoto score (>0.8) with and due to overlapping nitro and imine motifs .
  • Activity Cliffs: notes that minor structural changes (e.g., –OH vs. –OCH₃) can lead to significant bioactivity differences. For instance, replacing –OH with –OCH₃ in may reduce antioxidant activity due to decreased hydrogen-bond donation .

Computational and Spectroscopic Studies

  • DFT Calculations : used B3LYP/6-31G(d,p) to analyze the target compound’s analog, revealing a planar geometry and intramolecular charge transfer (ICT) between nitro and hydroxy groups. This aligns with UV-Vis absorption maxima at ~400 nm .
  • Docking Affinity : demonstrates that even small structural variations (e.g., substituent changes) alter binding affinities. The target compound’s extended conjugation may improve docking scores with enzymes like HDACs compared to simpler analogs .

Biological Activity

The compound 2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}benzyl)phenyl]imino}methyl)-4-nitrophenol is part of a class of nitrophenolic compounds that have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of the target compound typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with various amines under acidic conditions. The following general reaction scheme is employed:

  • Reactants : 2-Hydroxy-5-nitrobenzaldehyde, an appropriate amine (e.g., 4-aminobenzylamine).
  • Conditions : The reaction is conducted in a solvent such as ethanol or methanol, often requiring reflux to promote the formation of the imine linkage.

Antimicrobial Activity

A study evaluating similar nitrophenolic compounds found that they exhibited significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 1.95 to 500 µg/mL, indicating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

MicroorganismMIC (µg/mL)
Staphylococcus aureus1.95
Bacillus subtilis3.9
Klebsiella pneumoniae7.8
Pseudomonas aeruginosa15
Escherichia coli30
Candida albicans50

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the induction of apoptosis via the activation of caspase pathways and inhibition of cell proliferation through cell cycle arrest at the G1 phase .

Case Studies

  • Case Study on Antimicrobial Efficacy
    A recent study synthesized a series of nitrophenolic compounds related to our target compound and tested their antimicrobial efficacy. The results indicated that derivatives with additional functional groups exhibited enhanced activity against drug-resistant strains, suggesting potential for development as novel antimicrobial agents .
  • Case Study on Anticancer Mechanisms
    In another investigation focusing on the anticancer effects, researchers reported that the compound induced apoptosis in human lung cancer cells through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

The biological activities observed can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The nitrophenol moiety is known to interact with various enzymes involved in cellular metabolism, potentially leading to disrupted metabolic pathways in microorganisms and cancer cells.
  • Induction of Oxidative Stress : The presence of nitro groups can generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis in cancer cells.
  • Interference with DNA Replication : Some studies suggest that similar compounds may bind to DNA or inhibit topoisomerases, leading to impaired replication and transcription processes in rapidly dividing cells.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}benzyl)phenyl]imino}methyl)-4-nitrophenol?

  • Methodological Answer : The compound is typically synthesized via a multi-step condensation reaction. First, the Schiff base intermediate is formed by reacting 2-hydroxy-5-nitrobenzaldehyde with an amine-functionalized benzyl precursor (e.g., 4-aminobenzylphenyl derivatives). Subsequent coupling with a nitro-substituted phenol derivative under reflux in ethanol or methanol, catalyzed by acetic acid, yields the final product. Characterization via FT-IR and elemental analysis confirms imine bond formation (C=N stretching at ~1600–1650 cm⁻¹) and nitro group presence .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identifies electronic transitions in the nitro and phenolic groups (absorption bands ~300–400 nm).
  • FT-IR : Confirms C=N (Schiff base), NO₂ (asymmetric stretching ~1520 cm⁻¹), and O–H (phenolic) bonds.
  • ¹H/¹³C NMR : Assigns aromatic proton environments and distinguishes imine vs. amine tautomers (e.g., δ ~8–9 ppm for C=N–H protons).
  • X-ray Diffraction : Resolves crystal packing and bond angles (e.g., C–N–C torsion angles of ~120° in imine linkages) .

Q. What are common challenges in isolating this compound?

  • Methodological Answer : Key challenges include:

  • Tautomerism : The imine-phenol system may exhibit keto-enol tautomerism, requiring pH control (e.g., acidic conditions stabilize the Schiff base).
  • Solubility : Limited solubility in polar solvents necessitates recrystallization from DMF/ethanol mixtures.
  • Byproduct Formation : Competing side reactions (e.g., over-nitration) are minimized using controlled stoichiometry and low-temperature synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) vs. Lewis acids (e.g., ZnCl₂) to improve imine formation efficiency.
  • Solvent Effects : Compare aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents; protic solvents often enhance Schiff base stability.
  • Kinetic Monitoring : Use HPLC or in-situ IR to track intermediate formation and adjust reaction times (typically 6–12 hours).
  • Example Data : A 15% yield increase was achieved using 0.1 M acetic acid in ethanol at 70°C vs. uncatalyzed conditions .

Q. How do structural variations (e.g., substituent position) affect electronic properties?

  • Methodological Answer : Computational modeling (DFT) and cyclic voltammetry reveal:

  • Nitro Group Position : Para-nitro substitution (as in this compound) increases electron-withdrawing effects, lowering LUMO energy (-1.8 eV vs. -1.5 eV for meta-substituted analogs).
  • Phenolic O–H Acidity : pKa values decrease by ~1.5 units compared to non-nitrated analogs due to resonance stabilization of the deprotonated form.
  • Table :
Substituent PositionLUMO (eV)pKa
Para-nitro (target)-1.86.2
Meta-nitro-1.57.7

Q. How can contradictions in crystallographic vs. spectroscopic data be resolved?

  • Methodological Answer :

  • X-ray vs. NMR : Crystalline states may stabilize specific tautomers (e.g., enol-imine form), while solution NMR captures dynamic equilibria. Use variable-temperature NMR to observe tautomer shifts.
  • Case Study : In related Schiff bases, X-ray confirmed a planar C=N–C geometry (torsion angle 179.5°), whereas NMR revealed rapid tautomerization in solution, averaging chemical shifts .

Methodological Best Practices

  • Data Reporting : Adhere to IUPAC guidelines for reporting crystallographic parameters (e.g., R-factor < 0.05) and spectroscopic peaks (±0.5 cm⁻¹ precision) .
  • Contradiction Analysis : Cross-validate using multiple techniques (e.g., XRD + DFT for bond angles) and statistically assess outliers via Grubbs’ test .

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